molecular formula C9H10BrFO2 B2420345 1-Bromo-4-(dimethoxymethyl)-2-fluorobenzene CAS No. 1298085-64-9

1-Bromo-4-(dimethoxymethyl)-2-fluorobenzene

Cat. No.: B2420345
CAS No.: 1298085-64-9
M. Wt: 249.079
InChI Key: GQDGRHVADZRANV-UHFFFAOYSA-N
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Description

1-Bromo-4-(dimethoxymethyl)-2-fluorobenzene is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of benzene, featuring bromine, fluorine, and dimethoxymethyl groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(dimethoxymethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-(dimethoxymethyl)-2-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(dimethoxymethyl)-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-Bromo-4-(dimethoxymethyl)-2-fluorobenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(dimethoxymethyl)-2-fluorobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the aromatic ring. In coupling reactions, the compound forms a biaryl linkage through the palladium-catalyzed cross-coupling process .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(dimethoxymethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, along with the dimethoxymethyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .

Properties

IUPAC Name

1-bromo-4-(dimethoxymethyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-12-9(13-2)6-3-4-7(10)8(11)5-6/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDGRHVADZRANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=C(C=C1)Br)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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